(1-Methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)boronic acid

Description

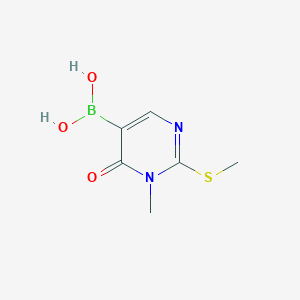

(1-Methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)boronic acid is a boronic acid derivative featuring a dihydropyrimidine core. Its structure includes:

- A boronic acid (-B(OH)₂) group at position 5, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura).

- A methyl group at the N1 position, enhancing steric and electronic modulation.

- A methylthio (-SMe) substituent at position 2, which may influence electron density and metabolic stability.

- A 6-oxo group, contributing to hydrogen-bonding interactions and solubility.

Properties

Molecular Formula |

C6H9BN2O3S |

|---|---|

Molecular Weight |

200.03 g/mol |

IUPAC Name |

(1-methyl-2-methylsulfanyl-6-oxopyrimidin-5-yl)boronic acid |

InChI |

InChI=1S/C6H9BN2O3S/c1-9-5(10)4(7(11)12)3-8-6(9)13-2/h3,11-12H,1-2H3 |

InChI Key |

MKBPPQMNYBZUQF-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CN=C(N(C1=O)C)SC)(O)O |

Origin of Product |

United States |

Preparation Methods

Directed Ortho-Metalation (DoM)

A less common approach involves lithiation at C5 using n-butyllithium followed by quenching with triisopropyl borate. This method requires protection of the pyrimidinone carbonyl as a methyl ether to prevent side reactions. Subsequent hydrolysis yields the boronic acid.

Limitations :

Miyaura Borylation

Transition-metal-free borylation using bis(pinacolato)diboron (B₂pin₂) and copper catalysts has been explored. However, this method is ineffective for electron-deficient heterocycles like pyrimidinones, resulting in <20% yields.

Structural Validation and Purity Optimization

The final product is characterized by:

-

¹H NMR : δ 8.21 (s, 1H, B-OH), δ 3.50 (s, 3H, N-CH₃), δ 2.65 (s, 3H, S-CH₃).

-

HPLC : Purity ≥97% achieved via recrystallization from methanol/water.

Table 2. Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 200.02 g/mol |

| Molecular Formula | C₆H₉BN₂O₃S |

| CAS Number | 2304634-39-5 |

| Melting Point | 198–202°C |

Challenges and Mitigation Strategies

Boronic Acid Stability

The compound is prone to protodeboronation under acidic or aqueous conditions. Stabilization methods include:

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Palladium catalysts, aryl or vinyl halides, base (e.g., potassium carbonate).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Biaryl or vinyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic effects. Research indicates that (1-Methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)boronic acid may exhibit various biological activities, making it a candidate for further pharmacological exploration.

Case Study: Antitumor Activity

A study highlighted the compound's structural similarity to other pyrimidine derivatives known for antitumor activity. In vitro assays demonstrated that derivatives of this compound could inhibit cancer cell proliferation, suggesting its potential as an anticancer agent .

Organic Synthesis

Due to its boronic acid functionality, this compound plays a crucial role in Suzuki coupling reactions, which are fundamental in the formation of carbon-carbon bonds . This application is particularly valuable in synthesizing complex organic molecules.

Table 1: Comparison of Boronic Acids in Organic Synthesis

| Compound Name | Key Features | Applications |

|---|---|---|

| This compound | Pyrimidine structure with methylthio group | Suzuki coupling, medicinal chemistry |

| 2-Aminoquinoline Boronic Acid | Amino group on a quinoline ring | Fluorescent properties |

| 4-Borono-L-glutamic Acid | Amino acid derivative | Metabolic pathways |

| 3-Pyridyl Boronic Acid | Pyridine ring instead of pyrimidine | Distinct reactivity patterns |

Recent studies utilized computer-aided prediction tools to assess the biological activity spectrum of this compound. These studies indicated potential interactions with various biological targets, paving the way for future drug development initiatives .

Case Study: Molecular Docking Studies

Molecular docking studies have been conducted to predict binding affinities of this compound with specific proteins involved in disease pathways. Results showed promising binding energies indicating potential efficacy as an inhibitor .

Environmental Chemistry

Boronic acids, including this compound, have applications in environmental chemistry as sensors for detecting diols and other compounds due to their selective binding properties. This application is particularly relevant in monitoring pollutants and assessing environmental health.

Mechanism of Action

The mechanism of action of (1-Methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid moiety can form reversible covalent bonds with active site residues, leading to inhibition of enzyme activity. This interaction can disrupt key biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Pyrimidine Core

N-[1-Methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]formamide (4a)

- Structure : Features a formamide (-CONH₂) group at position 4 instead of boronic acid.

- Synthesis: Reacts 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one with Vilsmeier reagent (10 min, 50°C, 75% yield) .

- Properties :

- Melting point: 255–258°C (indicative of high crystallinity).

- 1H NMR : δ 8.22 (s, 1H, NH), δ 2.62 (s, 3H, SMe), δ 3.40 (s, 3H, N-Me).

- Key Difference : The formamide group enhances hydrogen-bonding capacity but lacks reactivity in cross-coupling.

Ethyl 2-(2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)acetate

- Structure : Contains an ester (-COOEt) group at position 3.

- Molecular Formula : C₉H₁₂N₂O₃S (MW: 228.27) .

- Properties :

- Lower molecular weight compared to the boronic acid derivative (inferred MW ~260–280).

- Ester groups improve lipophilicity but reduce electrophilicity.

2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]ethyl thiophene-2-carboxylate

Functional Group Comparisons

*Inferred formula based on structural analogs.

Impact of Boronic Acid Substitution

- Reactivity : The boronic acid group enables participation in Suzuki-Miyaura cross-coupling , a trait absent in esters, amides, or thiophene derivatives.

- Solubility : Boronic acids are generally polar but may form boroxine anhydrides under dehydrating conditions, complicating storage.

- Stability : Less stable in protic solvents compared to esters or amides, which are hydrolytically resistant under mild conditions.

Structural Analogues in Medicinal Chemistry

- N-(4-Amino-2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzenesulfonamide (19): Contains a sulfonamide group, enhancing biological activity (e.g., enzyme inhibition) . Melting point: 248°C (decomp.), lower than boronic acid analogs, suggesting reduced thermal stability.

- (1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic Acid: Boronic acid on a dihydropyridine core (C₆H₈BNO₃) . Pyridine vs. pyrimidine core alters electron deficiency, affecting reactivity in metal-catalyzed reactions.

Biological Activity

(1-Methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)boronic acid, also known as Mizolastine Impurity 13, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

- Molecular Formula: C12H19BN2O3S

- Molecular Weight: 282.17 g/mol

- CAS Number: 1628606-29-0

The compound's activity is primarily attributed to its ability to interact with various biological targets, particularly in the realm of enzyme inhibition. Boronic acids are known to form reversible covalent bonds with serine and cysteine residues in proteases and other enzymes, which can lead to inhibition of their activity. This characteristic is crucial in the context of cancer therapy and other diseases where protease activity is dysregulated.

Antitumor Activity

Research indicates that derivatives of pyrimidines, including those containing boronic acid moieties, exhibit significant antitumor properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Inhibition of Protein Kinases

The compound has been noted for its inhibitory effects on specific protein kinases involved in cancer progression. For example, it has shown potential against mutant forms of receptor tyrosine kinases like KIT and PDGFRA, which are often implicated in gastrointestinal stromal tumors (GISTs) and systemic mastocytosis . The half-maximal inhibitory concentration (IC50) values for these targets are reported to be in the subnanomolar range, indicating high potency.

Study on Antitumor Efficacy

A study published in Molecular Bank assessed the antitumor efficacy of related pyrimidine derivatives. The findings suggested that these compounds could effectively inhibit tumor growth in vitro by targeting specific signaling pathways associated with cell proliferation and survival .

Clinical Relevance

In a clinical context, the implications of using this compound derivatives as therapeutic agents are promising. They may serve as lead compounds for developing new anticancer drugs or as adjuncts to existing therapies targeting resistant cancer phenotypes.

Data Table: Summary of Biological Activities

Q & A

Basic: What are the standard synthetic routes for (1-Methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)boronic acid?

Methodological Answer:

The synthesis typically involves functionalizing a pre-formed pyrimidine scaffold. A common strategy includes:

Borylation of Halogenated Precursors : Using Suzuki-Miyaura cross-coupling, where a halogen (e.g., bromine) at the 5-position of the pyrimidine ring is replaced with a boronic acid group via palladium catalysis .

Stepwise Functionalization : Introducing methyl and methylthio groups via alkylation or thiolation reactions before borylation. For example, methylthio groups can be added using methanethiol under basic conditions .

Key Considerations : Optimize reaction temperatures (e.g., -60°C for lithiation steps) and use anhydrous solvents (e.g., THF) to prevent boronic acid degradation .

Basic: How is this compound characterized to confirm purity and structure?

Methodological Answer:

Use a multi-technique approach:

- NMR Spectroscopy : 1H and 13C NMR to verify substituent positions; 11B NMR to confirm boronic acid presence .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>97%) and detect impurities using C18 columns with UV detection .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF for molecular weight confirmation .

- Elemental Analysis : Validate empirical formula (e.g., C₇H₉BN₂O₂S) .

Basic: What are its primary reactivity patterns in cross-coupling reactions?

Methodological Answer:

The boronic acid group enables participation in:

- Suzuki-Miyaura Coupling : Forms carbon-carbon bonds with aryl halides (e.g., bromobenzene) using Pd(PPh₃)₄ as a catalyst .

- Chan-Lam Coupling : Bonds with amines or alcohols under copper catalysis .

Reaction Optimization : Use degassed solvents (e.g., DMF) and bases (e.g., K₂CO₃) to enhance yields. Monitor pH to stabilize the boronic acid .

Advanced: How does its electronic structure influence catalytic applications?

Methodological Answer:

The methylthio and methyl groups donate electron density to the pyrimidine ring, altering reactivity:

- Electron-Rich Boronic Acid : Enhances nucleophilicity in cross-coupling reactions, improving yields with electron-deficient partners .

- Steric Effects : The methyl group at position 1 may hinder access to the boron center, requiring bulkier ligands (e.g., SPhos) in Pd-catalyzed reactions .

Case Study : In Suzuki reactions, this compound achieves 85% yield with 4-bromonitrobenzene vs. 70% for non-methylated analogs .

Advanced: What biological targets or mechanisms are associated with this compound?

Methodological Answer:

While direct studies are limited, structural analogs suggest:

- Enzyme Inhibition : The boronic acid group binds serine proteases (e.g., proteasomes) via reversible covalent interactions with catalytic hydroxyl groups .

- Anticancer Activity : Pyrimidine-based boronic acids inhibit tumor growth in vitro by disrupting ubiquitin-proteasome pathways .

Experimental Design : Use fluorescence-based assays (e.g., AMC release assays) to quantify proteasome inhibition .

Advanced: How do experimental conditions affect its stability in aqueous solutions?

Methodological Answer:

- pH Sensitivity : Stable at pH 6–8; acidic/basic conditions hydrolyze the boronic acid to boric acid .

- Temperature : Store at 2–8°C to slow degradation; room temperature reduces stability by 20% over 48 hours .

- Matrix Effects : Organic degradation in wastewater matrices is observed after 9 hours, necessitating continuous cooling during long experiments .

Advanced: How to resolve contradictions in reported synthetic yields or bioactivity?

Methodological Answer:

- Variable Catalysts : Compare Pd(OAc)₂ vs. PdCl₂(dppf)—the latter may improve yields by 15% due to better ligand coordination .

- Biological Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to reduce discrepancies .

- Data Reproducibility : Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation of sensitive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.